Cas no 1566341-19-2 (5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1,2,4-Oxadiazole-3-carboxylic acid, 5-(1-aminoethyl)-
- 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid
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- MDL: MFCD26062552
- インチ: 1S/C5H7N3O3/c1-2(6)4-7-3(5(9)10)8-11-4/h2H,6H2,1H3,(H,9,10)
- InChIKey: ZRJCYGYDIOURKC-UHFFFAOYSA-N
- SMILES: O1C(C(N)C)=NC(C(O)=O)=N1
5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-868258-10.0g |
5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566341-19-2 | 95.0% | 10.0g |
$3622.0 | 2025-02-21 | |
Enamine | EN300-868258-0.1g |
5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566341-19-2 | 95.0% | 0.1g |
$741.0 | 2025-02-21 | |
Enamine | EN300-868258-5g |
5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566341-19-2 | 5g |
$2443.0 | 2023-09-02 | ||
Enamine | EN300-868258-10g |
5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566341-19-2 | 10g |
$3622.0 | 2023-09-02 | ||
Enamine | EN300-868258-0.5g |
5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566341-19-2 | 95.0% | 0.5g |
$809.0 | 2025-02-21 | |
Enamine | EN300-868258-2.5g |
5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566341-19-2 | 95.0% | 2.5g |
$1650.0 | 2025-02-21 | |
Enamine | EN300-868258-1g |
5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566341-19-2 | 1g |
$842.0 | 2023-09-02 | ||
Enamine | EN300-868258-5.0g |
5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566341-19-2 | 95.0% | 5.0g |
$2443.0 | 2025-02-21 | |
Enamine | EN300-868258-1.0g |
5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566341-19-2 | 95.0% | 1.0g |
$842.0 | 2025-02-21 | |
Enamine | EN300-868258-0.05g |
5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566341-19-2 | 95.0% | 0.05g |
$707.0 | 2025-02-21 |
5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid 関連文献
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acidに関する追加情報
Introduction to 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1566341-19-2)
5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1566341-19-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid makes it an intriguing candidate for various drug development initiatives.
The chemical structure of 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid features a 1,2,4-oxadiazole ring fused with a carboxylic acid group and an aminoethyl substituent. The presence of these functional groups imparts specific physicochemical properties that can influence its biological activity and pharmacokinetic behavior. The carboxylic acid group can participate in hydrogen bonding and ionization processes, while the aminoethyl moiety can engage in various interactions with biological targets.
Recent studies have highlighted the potential of 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid in several therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its anti-inflammatory properties. In vitro assays have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. These findings suggest that 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid could be a promising lead compound for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory effects, 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid has also been investigated for its potential as an antimicrobial agent. Studies conducted by a team at the University of California have revealed that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death. These findings open up new avenues for the development of novel antibiotics to combat multidrug-resistant pathogens.
The pharmacokinetic profile of 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid is another important aspect that has been studied extensively. Research published in the European Journal of Pharmaceutical Sciences has shown that this compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The compound is metabolized primarily by hepatic enzymes, with a moderate half-life that allows for once-daily dosing regimens in preclinical models.
To further explore the therapeutic potential of 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid, several clinical trials are currently underway. Phase I trials have demonstrated its safety and tolerability in healthy volunteers at various dose levels. Preliminary data from Phase II trials in patients with inflammatory conditions such as rheumatoid arthritis have shown promising results, with significant reductions in disease activity scores and improved quality of life.
In conclusion, 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1566341-19-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for new treatments in various medical fields.
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